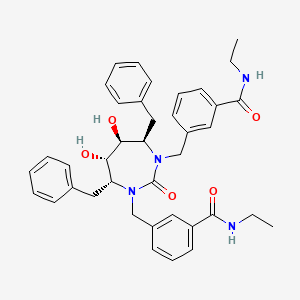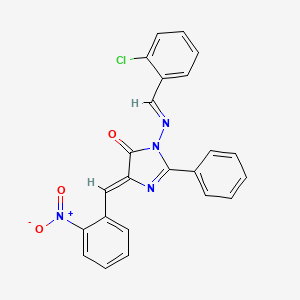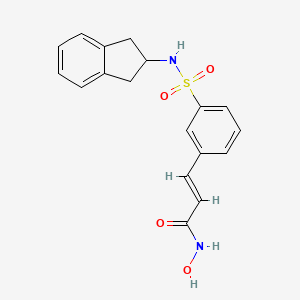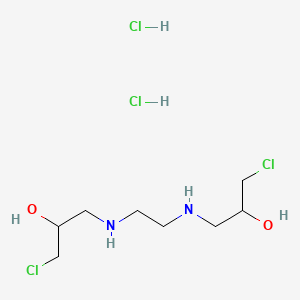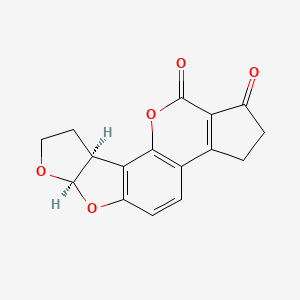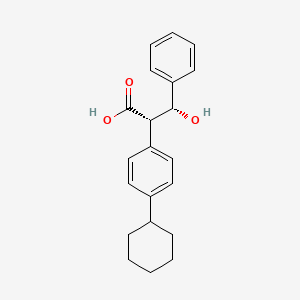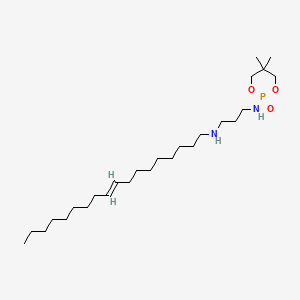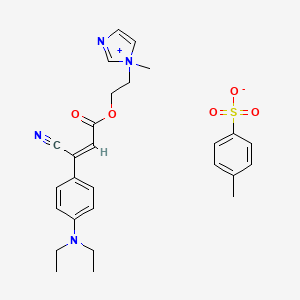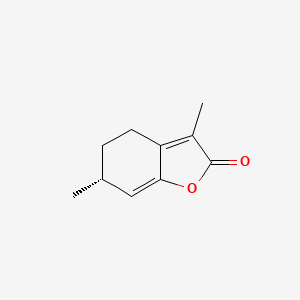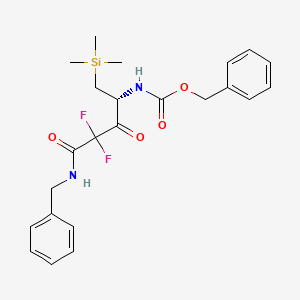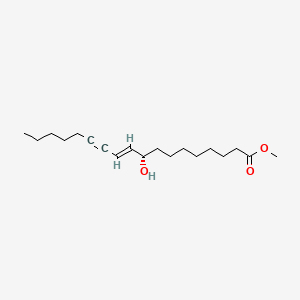
Methyl helenynolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl helenynolate is an organic compound with the molecular formula C19H32O3 It is a derivative of helenynolate, characterized by the presence of a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Methyl helenynolate can be synthesized through the base-catalyzed isomerization of epoxy-esters. One common method involves the partial synthesis from methyl crepenynate . The reaction typically requires a base catalyst to facilitate the isomerization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the base-catalyzed isomerization process.
化学反応の分析
Types of Reactions
Methyl helenynolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Methyl helenynolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of methyl helenynolate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of enzyme activity and interaction with cellular receptors. These interactions can lead to various biological responses, including anti-inflammatory and antimicrobial effects.
類似化合物との比較
Similar Compounds
Methyl coriolate: Another epoxy-ester derivative with similar chemical properties.
Methyl vernolate: A related compound used in similar synthetic processes.
Uniqueness
Methyl helenynolate is unique due to its specific molecular structure and the presence of the methyl ester group, which imparts distinct chemical and biological properties
特性
CAS番号 |
870-09-7 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
methyl (E,9S)-9-hydroxyoctadec-10-en-12-ynoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b15-12+/t18-/m1/s1 |
InChIキー |
FELTUBZGYRTKDL-NKAIQICCSA-N |
異性体SMILES |
CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O |
正規SMILES |
CCCCCC#CC=CC(CCCCCCCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


